Aso5IK56NV
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Overview
Description
Aso5IK56NV, also known as MS-818, is a chemical compound with the molecular formula C12H16N4O.C4H4O4. It is a derivative of pyrrolopyrimidine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aso5IK56NV involves several steps. One common method includes the reaction of 6,7-dihydro-6-methyl-2-(1-piperazinyl)-5H-pyrrolo[3,4-d]pyrimidin-5-one with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aso5IK56NV undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Aso5IK56NV has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Aso5IK56NV involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-6-methyl-2-(1-piperazinyl)-5H-pyrrolo[3,4-d]pyrimidin-5-one
- Maleic acid derivatives
- Pyrrolopyrimidine analogs
Uniqueness
Aso5IK56NV stands out due to its unique combination of a pyrrolopyrimidine core with a piperazine ring and maleic acid. This structure imparts specific chemical properties that make it particularly useful in various research applications .
Properties
CAS No. |
149607-79-4 |
---|---|
Molecular Formula |
C16H20N4O5 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;6-methyl-2-piperidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C12H16N4O.C4H4O4/c1-15-8-10-9(11(15)17)7-13-12(14-10)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h7H,2-6,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LLODWRMBHSQFNW-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCCC3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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